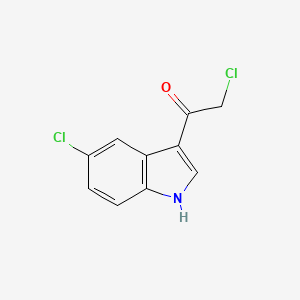

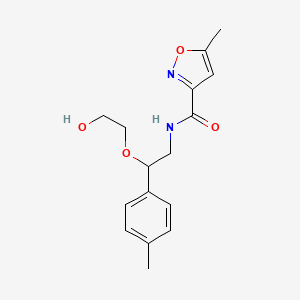

![molecular formula C6H9NO3 B2780183 (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one CAS No. 117755-05-2](/img/structure/B2780183.png)

(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one” is a complex organic compound. It’s part of the family of compounds that include bicyclo octanes . These compounds are known for their interesting biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo .Molecular Structure Analysis

The molecular structure of “(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one” is complex and involves a bicyclic octane system . The structure is influenced by the presence of nitro groups and aza nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various transformations. For instance, the synthesis of similar compounds often involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Applications De Recherche Scientifique

Diastereoselective Synthesis

Research has shown that chiral α-hydroxyaldehyde derivatives can undergo diastereoselective aza-Prins cyclization to afford structurally related 6-oxa-2-azabicyclo octane derivatives in a highly selective manner. This process enables the asymmetric synthesis of these compounds, which are valuable in creating complex molecular architectures from simpler starting materials (Alejandro Mahía et al., 2017).

Reactivity with Bases

Another study focused on the reactivity of similar bicyclic compounds with various bases, demonstrating that specific reactions can lead to the opening of the pyrrolidine ring and subsequent transformations. This research highlights the compounds' potential in synthesizing novel chemical structures through base-promoted reactions (O. V. Ershov et al., 2001).

Molecular Structure Synthesis

The synthesis of chiral bicyclic amino acid esters, related to (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one, has been achieved without using chiral catalysts or separation by chiral chromatography. This research exemplifies the synthetic accessibility of complex chiral structures, potentially useful in various chemical and pharmaceutical applications (T. Moriguchi et al., 2014).

Enantioselective Syntheses of Alkaloids

A novel method for the enantioselective synthesis of hydroxylated tropane alkaloids, employing a two-step process starting from keto-lactams, demonstrates the versatility of bicyclic compounds in synthesizing bioactive molecules. This approach provides a pathway to synthesize various tropane derivatives, showcasing the potential for creating biologically active compounds (Zhongyi Mao et al., 2014).

Catalytic Applications

Research into catalytic processes has highlighted the use of bicyclic compounds as intermediates in the synthesis of natural products, including pheromones. This area of study underscores the potential of such compounds in facilitating complex chemical transformations through catalysis (Hee‐Yoon Lee et al., 2009).

Safety and Hazards

Orientations Futures

The future research in this field could involve the development of new methodologies for the synthesis of these compounds, as well as the exploration of their potential biological activities . The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane systems is of considerable interest .

Propriétés

IUPAC Name |

(7R,7aR)-7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDASDIGQWQAMP-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C1O)COC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H]([C@@H]1O)COC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2780111.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2780115.png)

![2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide](/img/structure/B2780118.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2780119.png)

![(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2780122.png)

![N-(3,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780123.png)